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Compound of Interest

Compound Name: Orotirelin

Cat. No.: B1677496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Orotirelin (also known as CG-3509) is a synthetic analogue of the thyrotropin-releasing

hormone (TRH).[1][2][3] As a tripeptide derivative, it has been investigated for its potential

therapeutic effects, particularly in the central nervous system. This technical guide provides an

in-depth overview of the chemical structure and synthesis of Orotirelin, aimed at professionals

in drug development and scientific research. The document details plausible synthetic

methodologies, characterization data, and the associated signaling pathways.

Chemical Structure and Properties
Orotirelin is a modified tripeptide, the structure of which is based on the endogenous TRH

(pyroglutamyl-histidyl-prolinamide). The key modification in Orotirelin is the acylation of the N-

terminus of the histidyl residue with orotic acid.

Table 1: Chemical Identifiers and Properties of Orotirelin
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Property Value Reference

IUPAC Name

N-[(2S)-1-[(2S)-2-

carbamoylpyrrolidin-1-yl]-3-

(1H-imidazol-5-yl)-1-

oxopropan-2-yl]-2,4-dioxo-1H-

pyrimidine-6-carboxamide

[1]

Molecular Formula C16H19N7O5 [1][4][5]

Molecular Weight 389.37 g/mol [1][5]

CAS Number 62305-86-6 [1][5]

Canonical SMILES

C1C--INVALID-LINK--

NC(=O)C3=CC(=O)NC(=O)N3

">C@HC(=O)N

[1][4]

Synonyms
CG-3509, Orotyl-His-Pro-NH2,

Orotirelinum
[1][3]

Synthesis of Orotirelin
While a specific, detailed, and publicly available protocol for the synthesis of Orotirelin is not

readily found in the scientific literature, its structure as a modified peptide suggests that its

synthesis can be achieved through established methods of peptide chemistry, namely solid-

phase peptide synthesis (SPPS) and solution-phase synthesis. Below are detailed,

representative protocols for both approaches.

Experimental Protocol 1: Solid-Phase Peptide Synthesis
(SPPS)
Solid-phase peptide synthesis offers a streamlined approach for the synthesis of peptides and

their analogues, with the growing peptide chain anchored to a solid support.

1. Resin Preparation and First Amino Acid Attachment:

A suitable resin, such as a Rink amide resin, is chosen to yield a C-terminal amide upon

cleavage.
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The resin is swelled in a suitable solvent like dimethylformamide (DMF).

The first amino acid, Fmoc-L-proline, is activated using a coupling agent (e.g., HBTU, HATU)

and a base (e.g., DIPEA) and coupled to the resin.

2. Elongation of the Peptide Chain:

The Fmoc protecting group on the proline residue is removed using a solution of piperidine in

DMF.

The next amino acid, Fmoc-L-histidine(Trt)-OH, is activated and coupled to the deprotected

proline on the resin. The trityl (Trt) group protects the imidazole side chain of histidine.

This deprotection and coupling cycle is repeated for the subsequent amino acid.

3. Acylation with Orotic Acid:

Following the removal of the Fmoc group from the N-terminal histidine, the peptide-resin is

treated with orotic acid that has been pre-activated. Activation of orotic acid's carboxylic acid

can be achieved using a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or

HATU.

4. Cleavage and Deprotection:

The resin-bound, fully protected Orotirelin is treated with a cleavage cocktail, typically

containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to

remove the peptide from the resin and cleave the side-chain protecting group from histidine.

5. Purification:

The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is

washed.

The crude Orotirelin is then purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Table 2: Representative Reagents for Solid-Phase Synthesis of Orotirelin
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Step Reagent/Solvent Purpose

Resin Swelling Dimethylformamide (DMF) Prepares the resin for reaction.

Amino Acid Coupling
Fmoc-amino acids,

HBTU/HATU, DIPEA
Peptide bond formation.

Fmoc Deprotection 20% Piperidine in DMF
Removes the N-terminal

protecting group.

Acylation
Orotic acid, DCC/HATU,

DIPEA
Adds the orotic acid moiety.

Cleavage TFA, TIS, Water

Cleaves the peptide from the

resin and removes side-chain

protecting groups.

Purification
Acetonitrile/Water with 0.1%

TFA
RP-HPLC purification.

Experimental Workflow for Solid-Phase Synthesis of Orotirelin

Caption: Solid-phase synthesis workflow for Orotirelin.

Experimental Protocol 2: Solution-Phase Synthesis
Solution-phase synthesis involves carrying out the reactions in a homogeneous solution, with

purification of intermediates at each step.

1. Dipeptide Formation (His-Pro-NH2):

N-terminally protected L-histidine (e.g., Boc-His(Trt)-OH) is coupled with L-prolinamide using

a coupling agent such as DCC or EDC in a suitable organic solvent (e.g., dichloromethane).

The resulting protected dipeptide, Boc-His(Trt)-Pro-NH2, is purified by chromatography or

crystallization.

2. N-terminal Deprotection:
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The Boc protecting group is removed from the dipeptide using an acid, such as trifluoroacetic

acid (TFA) in dichloromethane, to yield His(Trt)-Pro-NH2.

3. Acylation with Orotic Acid:

Orotic acid is activated (e.g., as an acid chloride or with a coupling agent) and reacted with

the deprotected dipeptide in the presence of a base to form Orotyl-His(Trt)-Pro-NH2.

4. Final Deprotection:

The trityl protecting group on the histidine side chain is removed by mild acid treatment to

yield crude Orotirelin.

5. Purification:

The final product is purified by recrystallization or column chromatography, followed by RP-

HPLC if necessary.

Table 3: Representative Reagents for Solution-Phase Synthesis of Orotirelin

Step Reagent/Solvent Purpose

Dipeptide Coupling
Boc-His(Trt)-OH, Prolinamide,

DCC/EDC, DCM
Forms the protected dipeptide.

Boc Deprotection TFA in DCM
Removes the N-terminal

protecting group.

Acylation Activated Orotic Acid, DIPEA Adds the orotic acid moiety.

Trt Deprotection Mild Acid
Removes the histidine side-

chain protecting group.

Purification
Recrystallization/Chromatogra

phy
Purifies the final product.

Logical Flow for Solution-Phase Synthesis of Orotirelin

Caption: Solution-phase synthesis logical flow for Orotirelin.
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Characterization and Data Presentation
The characterization of synthetic Orotirelin is crucial to confirm its identity and purity. The

primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy

and Mass Spectrometry (MS), often coupled with High-Performance Liquid Chromatography

(HPLC).

Table 4: Expected Analytical Data for Orotirelin

Technique Expected Observations

¹H NMR

Signals corresponding to the protons of the

orotic acid, histidine, and proline residues. The

chemical shifts and coupling constants would be

indicative of the specific amino acid

environments and their connectivity.

¹³C NMR

Resonances for each unique carbon atom in the

molecule, including the carbonyl carbons of the

peptide bonds and the orotic acid moiety, as

well as the carbons of the aromatic and aliphatic

side chains.

Mass Spectrometry (ESI-MS)

A molecular ion peak corresponding to the

calculated mass of Orotirelin ([M+H]⁺ at m/z

390.15). Fragmentation patterns would confirm

the sequence of the modified peptide.

HPLC

A single major peak under optimized gradient

conditions, indicating the purity of the

synthesized compound. The retention time is

specific to the molecule and the

chromatographic conditions.

Signaling Pathway of Orotirelin
As a TRH analogue, Orotirelin is expected to exert its biological effects by binding to and

activating TRH receptors. These receptors are G-protein coupled receptors (GPCRs) that
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primarily signal through the Gq/11 protein pathway.

Upon binding of Orotirelin to the TRH receptor, the Gαq subunit of the associated G-protein is

activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to

IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium

(Ca²⁺). The increased cytosolic Ca²⁺ and DAG collectively activate protein kinase C (PKC),

which then phosphorylates various downstream target proteins, leading to a cellular response.

Signaling Pathway of Orotirelin via the TRH Receptor

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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